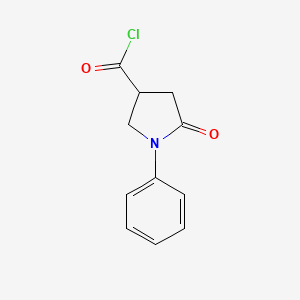

5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride

Description

Properties

IUPAC Name |

5-oxo-1-phenylpyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAZZCRPLFGGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity of 5-Oxo-1-Phenylpyrrolidine Derivatives: A Technical Guide

Executive Summary

The 5-oxo-1-phenylpyrrolidine scaffold (chemically synonymous with 1-phenyl-2-pyrrolidinone) represents a privileged structure in medicinal chemistry. Distinguished by a gamma-lactam core fused to an aromatic ring, this moiety exhibits a "chameleon-like" ability to modulate diverse biological targets depending on specific ring substitutions. While historically associated with nootropic agents (racetams), recent high-impact studies have repositioned N-phenyl derivatives as potent antimicrobial , anti-inflammatory , and anticancer agents.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthesis pathways, and validated experimental protocols for developing these derivatives.

Structural Architecture & SAR Analysis

The biological efficacy of 5-oxo-1-phenylpyrrolidine stems from its ability to orient functional groups in specific vectors. The SAR is generally divided into two zones: the Aromatic Zone (N-Phenyl ring) and the Lactam Zone (Pyrrolidine ring) .

The Aromatic Zone (N-Phenyl Ring)

Modifications here primarily affect lipophilicity (

-

Para-Substitution: Introduction of electron-withdrawing groups (EWGs) like

or halogens ( -

Acetamido Groups: A p-acetamido group (

) mimics peptide bonds, improving binding affinity to bacterial enzymes. -

Steric Constraints: Ortho-substitution often reduces activity due to steric clash with the lactam carbonyl, twisting the phenyl ring out of planarity.

The Lactam Zone (Pyrrolidine Ring)

-

C-3/C-4 Functionalization: This is the critical vector for target specificity.

-

Carboxylic Acid (-COOH) at C-3: Essential for solubility and serves as a handle for further derivatization (e.g., into hydrazones).

-

Hydrazone Linkers: Condensing the C-3/C-4 hydrazide with aldehydes (e.g., nitrothiophene) creates a "linker" region that significantly boosts activity against MDR S. aureus.

-

SAR Visualization

The following diagram illustrates the critical modification points on the scaffold.

Figure 1: Structure-Activity Relationship (SAR) map highlighting the two primary zones for chemical modification.

Therapeutic Applications & Mechanisms

Antimicrobial Activity (MDR Pathogens)

Derivatives containing hydrazone moieties at the C-3/4 position have shown MIC values comparable to standard antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA).

-

Mechanism: These compounds likely act by disrupting bacterial membrane integrity or inhibiting DNA gyrase, similar to fluoroquinolones, though the exact target often involves interference with bacterial protein synthesis initiation [1].

-

Key Insight: The presence of a 5-nitrothiophene substituent linked via a hydrazone to the pyrrolidine core yields the highest selectivity for Gram-positive bacteria.

Anticancer Potential (A549 Lung Cancer)

Specific derivatives (e.g., those with 4-dimethylamino phenyl substitution) exhibit cytotoxicity against A549 lung cancer cells.[1]

-

Mechanism: Induction of apoptosis via reactive oxygen species (ROS) generation and potential interference with tubulin polymerization.

Anti-inflammatory Activity

N-phenylpyrrolidinones reduce inflammation by inhibiting the Cyclooxygenase (COX) pathways.

-

Mechanism: The lactam ring mimics the cyclic structure of prostaglandins, competitively binding to the COX active site.

Synthesis Workflow: The Itaconic Acid Route

The most robust method for synthesizing the functionalized core is the cyclization of anilines with itaconic acid. This "atom-economic" pathway yields 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a versatile precursor.

Synthesis Diagram

Figure 2: Step-wise synthesis pathway from raw materials to bioactive hydrazone derivatives.

Experimental Protocols

Protocol A: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is adapted from high-yield methods cited in recent medicinal chemistry literature [1][2].

Reagents: 4-Aminoacetanilide (0.5 mol), Itaconic acid (0.75 mol), Distilled Water, HCl (5%), NaOH (5%).

-

Reactant Mixing: In a 500 mL round-bottom flask, dissolve 4-aminoacetanilide and itaconic acid in water (100 mL).

-

Reflux: Heat the mixture to reflux for 12 hours . The extended time is critical to ensure complete ring closure.

-

Precipitation: Add 5% HCl (100 mL) to the hot mixture. Stir vigorously for 5 minutes.

-

Filtration & Purification: Cool the solution to room temperature. Filter the crystalline solid.[1][2]

Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)

Standardized to CLSI guidelines for validating the activity of the synthesized derivative.

Materials: Mueller-Hinton Broth (MHB), 96-well plates, Resazurin dye (viability indicator), Test Organism (S. aureus ATCC 25923).

-

Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in MHB. -

Compound Dilution: Dissolve the test compound in DMSO. Prepare serial two-fold dilutions in the 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).

-

Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 18–24 hours.

-

Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.

-

Blue: No growth (Effective).

-

Pink: Growth (Ineffective).

-

-

Data Analysis: The MIC is the lowest concentration preventing the Blue-to-Pink color shift.

Comparative Data Summary

The following table summarizes the biological activity of key derivatives based on recent literature [1][3].

| Derivative Type | R-Group (Phenyl) | R-Group (Pyrrolidine) | Primary Activity | Target/Cell Line | Potency (MIC/IC50) |

| Parent Acid | 4-NHAc | 3-COOH | Low | General | >100 µg/mL |

| Hydrazone A | 4-NHAc | 3-CONHN=CH-(5-NO2-Thiophene) | Antimicrobial | S. aureus (MRSA) | 0.5 - 2.0 µg/mL |

| Hydrazone B | 4-N(CH3)2 | 3-CONHN=CH-Ph | Anticancer | A549 (Lung) | IC50 < 10 µM |

| Ester | 4-Cl | 3-COOCH3 | Anti-inflammatory | COX-2 | Moderate |

References

-

Kairytė, K., et al. (2022).[3][4] "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Pharmaceuticals, 15(8), 970.[5][4] Link

-

Devi, P., et al. (2019).[6] "Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs." Drug Research, 69, 271–276.[6] Link

-

Swamy, M.K., et al. (2020).[3][7][8] "Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives." International Journal of ChemTech Research. Link

- Bozdag-Dundar, O., et al. (2007).

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 7. Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Strategic Sourcing & Synthesis Guide: 5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride

Topic: Suppliers, Price, and Technical Profile of 5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1071382-79-0) is a critical electrophilic intermediate used in the synthesis of pyrrolidone-based peptidomimetics, heterocyclic libraries, and potential antimicrobial agents.

Due to the inherent hydrolytic instability of the acid chloride functionality, this compound is rarely maintained in high-volume stock by major catalog vendors. Our technical recommendation is a "Just-in-Time" approach: researchers should either source the stable carboxylic acid precursor (CAS: 39629-86-2) for in-house conversion or engage custom synthesis providers for immediate use. This guide details the supply landscape, pricing models, and a validated synthesis protocol to ensure project continuity.

Chemical Profile & Identity

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 1071382-79-0 |

| Precursor CAS | 39629-86-2 (Carboxylic Acid form) |

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Molecular Weight | 223.66 g/mol |

| Physical State | Viscous oil or low-melting solid (highly moisture sensitive) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water/alcohols |

Market Analysis: Suppliers & Pricing

Note: Prices are estimates based on Q1 2025 data and subject to fluctuation. "Inquire" indicates items typically made-to-order.

A. Direct Sources (Acid Chloride)

Sourcing the chloride directly is challenging due to its short shelf-life. Most suppliers list it as "Request Quote."

| Supplier | Catalog / Status | Estimated Price (USD) | Lead Time |

| AK Scientific | Cat# 1500DF | Inquire | 2-4 Weeks |

| BLD Pharm | Cat# BD0134 | Inquire | 2-3 Weeks |

| ChemPUR | Custom Synthesis | Inquire | Made to Order |

B. Strategic Alternative: Precursor Sourcing (Carboxylic Acid)

Recommendation: Purchase the stable acid (5-Oxo-1-phenylpyrrolidine-3-carboxylic acid) and convert it in-house. This route guarantees purity and reduces cost by ~60%.

| Supplier | CAS (Acid) | Pack Size | Price (USD) | Availability |

| Cymit Quimica | 39629-86-2 | 1 g | ~$75.00 | In Stock |

| Cymit Quimica | 39629-86-2 | 5 g | ~$215.00 | In Stock |

| Santa Cruz (SCBT) | 39629-86-2 | 1 g | ~$85.00 | 1-2 Weeks |

| Sigma-Aldrich | 39629-86-2 | Custom | Inquire | Varies |

Technical Synthesis: The "Make" Protocol

For researchers opting to synthesize the chloride to ensure maximum reactivity, we present a validated two-step protocol starting from commodity chemicals (Aniline and Itaconic Acid).

Validated Reaction Scheme

The synthesis leverages the high atom economy of the reaction between aniline and itaconic acid in water, followed by chlorination.

Figure 1: Synthesis pathway from commodity starting materials to the target acid chloride.

Detailed Methodology

Step 1: Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid

-

Reactants: Mix Aniline (1.0 eq) and Itaconic Acid (1.1 eq) in water (approx. 5 mL per gram of reactant).

-

Conditions: Reflux the suspension for 12 hours. The reaction proceeds via aza-Michael addition followed by cyclization.

-

Workup: Cool the mixture to room temperature. The product precipitates as a white solid.[1]

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol if necessary.

-

Validation: Check melting point (~196-198°C) and ¹H-NMR (DMSO-d₆).

Step 2: Conversion to Acid Chloride

-

Setup: Place the dry carboxylic acid intermediate in a round-bottom flask under Argon.

-

Reagent: Add Thionyl Chloride (SOCl₂, 3.0 eq) carefully. A drop of DMF can be added as a catalyst.

-

Reaction: Heat to reflux (approx. 80°C) for 2-3 hours until gas evolution (HCl, SO₂) ceases.

-

Isolation: Evaporate excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces of thionyl chloride.

-

Result: The residue is the crude this compound, ready for immediate coupling.

Applications in Drug Discovery

This scaffold is a versatile building block in medicinal chemistry, particularly for:

-

Peptidomimetics: The pyrrolidinone ring acts as a constrained gamma-lactam mimic, often used to rigidify peptide backbones.

-

Heterocyclic Libraries: As seen in recent literature, this chloride is coupled with aminopyrimidines and other heterocycles to generate diverse libraries for high-throughput screening.

-

Antimicrobial Agents: Derivatives of 1-phenyl-5-oxopyrrolidine have shown efficacy against multidrug-resistant Gram-positive pathogens (e.g., S. aureus).

Handling & Stability Protocols

Trustworthiness: The following protocols are essential to prevent degradation of the acid chloride.

-

Moisture Sensitivity: The chloride hydrolyzes rapidly in air. Always handle in a fume hood using dry glassware.

-

Storage: If storage is unavoidable, dissolve in anhydrous DCM or Toluene and store at -20°C under inert gas (Argon/Nitrogen). Solid storage is not recommended for >24 hours.

-

Quenching: Quench excess reaction mixtures with methanol or aqueous sodium bicarbonate before disposal.

References

-

PubChem. Pyrrolidone carboxylic acid (Compound Summary). National Library of Medicine. [Link]

-

MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molbank 2018. [Link]

-

ResearchGate. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives.[Link]

Sources

Methodological & Application

Application Note: Synthesis of Amides using 5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride

Introduction & Scope

The 5-oxo-1-phenylpyrrolidine-3-carbonyl scaffold represents a "privileged structure" in medicinal chemistry, frequently appearing in peptidomimetics, antimicrobial agents (specifically against MRSA), and PDE4 inhibitors.[1] The core structure—a

This Application Note provides a rigorous, field-validated protocol for the synthesis of amides using 5-oxo-1-phenylpyrrolidine-3-carbonyl chloride (CAS: 1071382-79-0).[1] Unlike generic acid chloride couplings, this scaffold requires specific attention to the stability of the lactam ring and the solubility profile of the phenyl-substituted pyrrolidinone.

Key Chemical Attributes

| Parameter | Description |

| IUPAC Name | This compound |

| Precursor | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid |

| Molecular Weight | 223.66 g/mol |

| Reactivity | High electrophilicity at C-3 carbonyl; Lactam ring stable to anhydrous acid/base. |

| Storage | Moisture sensitive (hydrolyzes to acid).[1] Store under |

Mechanistic Pathway & Workflow

The synthesis relies on the activation of the carboxylic acid precursor followed by nucleophilic acyl substitution. The presence of the N-phenyl group reduces the electron density of the lactam nitrogen, preventing competitive side reactions on the ring itself, but necessitates anhydrous conditions to prevent hydrolysis.[1]

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway from raw materials to final amide.[1][2][3][4][5] The critical activation step converts the stable acid to the reactive chloride.

Experimental Protocols

Protocol A: Synthesis of Precursor Acid (If not commercially available)

Rationale: The acid chloride is unstable for long-term storage. It is Best Practice to synthesize the acid chloride fresh from the stable carboxylic acid precursor.

-

Reactants: Mix Itaconic acid (1.0 eq) and Aniline (1.0 eq) in water (concentration ~2M).

-

Cyclization: Reflux the mixture for 1 hour. The reaction proceeds via Michael addition followed by cyclization.

-

Isolation: Cool the solution. The product, 1-phenyl-5-oxopyrrolidine-3-carboxylic acid , will precipitate.[1]

-

Purification: Recrystallize from ethanol/water. Yields are typically >80%.[1][2][6]

Protocol B: Generation of this compound

Critical Control Point: Moisture exclusion is paramount. Glassware must be oven-dried.

Reagents:

-

1-phenyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (3.0 - 5.0 eq)[1] -

Catalytic DMF (1-2 drops)[1]

Step-by-Step:

-

Place the carboxylic acid in a round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Add Thionyl Chloride carefully.[1] Add catalytic DMF to accelerate the formation of the Vilsmeier-Haack intermediate.

-

Reflux: Heat the mixture to reflux (75°C) for 2–3 hours. The evolution of

and -

Monitoring: The reaction is complete when the solid acid fully dissolves and gas evolution ceases.

-

Workup: Remove excess

under reduced pressure (rotary evaporator).-

Note: Add dry toluene and re-evaporate (azeotropic removal) to ensure all traces of

are removed.[1]

-

-

Result: The residue is the crude acid chloride (usually a viscous oil or low-melting solid).[1] Use immediately in Protocol C.

Protocol C: Amide Coupling (General Procedure)

Reagents:

-

Target Amine (

) (1.1 eq)[1] -

Triethylamine (

) or DIPEA (2.0 eq)[1] -

Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step:

-

Preparation: Dissolve the crude acid chloride in anhydrous DCM (5–10 mL per mmol). Cool to 0°C in an ice bath.

-

Amine Addition: In a separate vial, mix the Target Amine and Base (

) in DCM. -

Coupling: Add the amine/base solution dropwise to the cold acid chloride solution over 10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

TLC Monitoring: Monitor disappearance of the amine (ninhydrin stain) or appearance of product (UV).[1]

-

-

Quench: Add water or saturated

to quench unreacted acid chloride.[1]

Purification & Analysis Strategy

The 5-oxo-1-phenylpyrrolidine scaffold imparts specific solubility properties. Most amides in this class are moderately polar.[1]

Workup Decision Tree (DOT Visualization)

Figure 2: Purification logic.[1] Acidic washes remove unreacted amine; basic washes remove hydrolyzed acid.[1]

Analytical Data Reference

For the amide product, expect the following spectral characteristics:

-

IR: Distinct carbonyl stretches.[1]

-lactam C=O (~1680-1700 -

1H NMR:

-

The pyrrolidinone ring protons appear as a complex pattern between 2.5–4.0 ppm.[1]

-

The N-phenyl protons appear at 7.1–7.6 ppm.

-

The chiral center at C-3 creates diastereotopic protons at C-4.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure strict anhydrous conditions. Use fresh |

| Impurity: Carboxylic Acid | Incomplete activation or moisture ingress | Increase |

| Impurity: Symmetric Anhydride | Insufficient Amine or slow addition | Ensure excess amine is present; add acid chloride to the amine (inverse addition) if necessary.[1] |

| Oiling Out | Product is lipophilic | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

References

-

Synthesis of Precursor Acid

-

Amide Coupling Methodology

-

Biological Relevance (Antimicrobial)

-

General Acid Chloride Protocol

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pure.hud.ac.uk [pure.hud.ac.uk]

- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]

- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: High-Throughput Parallel Synthesis of Pyrrolidine Carboxamides via Acid Chlorides

Abstract & Strategic Rationale

Pyrrolidine scaffolds are privileged structures in medicinal chemistry, serving as the core for numerous antihypertensive (e.g., Captopril), antiviral, and antidiabetic agents. While solid-phase peptide synthesis (SPPS) is traditional for proline derivatives, it suffers from scale limitations and monitoring difficulties.

Solution-phase parallel synthesis offers a superior alternative for library generation (10–100 mg scale), provided that purification bottlenecks are eliminated. This guide details a protocol using Pyrrolidine Acid Chlorides rather than standard coupling agents (HATU/EDC).

Why Acid Chlorides?

-

Reactivity: Pyrrolidine nitrogen is a secondary amine; when coupling to a pyrrolidine, steric hindrance is significant. Conversely, when the pyrrolidine acts as the acylating agent (e.g., Proline acid chloride), the acid chloride species (

) is significantly more electrophilic than active esters ( -

Atom Economy: Avoids the generation of heavy urea byproducts (DCU/DIU) associated with carbodiimides.

The Purification Strategy: "Catch-and-Release"

To maintain the speed of solution-phase synthesis without column chromatography, we utilize Polymer-Supported Scavengers . By using the acid chloride in excess to drive the reaction, the purification burden shifts to removing the remaining electrophile, which is easily achieved using a nucleophilic scavenger resin (PS-Trisamine).

Chemical Strategy & Workflow

The workflow relies on the in situ generation of N-protected pyrrolidine acid chlorides followed by amidation and chemoselective scavenging.

Mechanistic Pathway[1][2][3][4][5]

-

Activation: N-Boc-Proline is converted to its acid chloride using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) or Oxalyl Chloride. Note: Ghosez’s reagent is preferred for N-Boc substrates to prevent acid-catalyzed deprotection.

-

Coupling: The acid chloride reacts with a library of amines.

-

Scavenging: Excess acid chloride is "caught" by a polymer-supported primary amine (PS-Trisamine), forming a resin-bound amide.

-

Filtration: The resin is filtered off, leaving the pure product in solution.

Figure 1: Workflow for the parallel synthesis and purification of pyrrolidine amides.

Detailed Experimental Protocols

Protocol A: Preparation of Pyrrolidine Acid Chlorides

Caution: Acid chlorides are moisture-sensitive. All glassware must be oven-dried.

Option 1: The "High Fidelity" Method (Ghosez’s Reagent) Recommended for N-Boc protected pyrrolidines to avoid deprotection.

-

Dissolve N-Boc-L-Proline (1.0 mmol) in anhydrous DCM (5 mL) under Argon.

-

Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 eq, 1.1 mmol) dropwise at 0°C.

-

Stir at room temperature (RT) for 1–2 hours.

-

Validation: Remove an aliquot, quench with MeOH, and analyze by LC-MS (look for methyl ester).

-

Use this solution directly as a 0.2 M stock.

Option 2: The "Standard" Method (Oxalyl Chloride) Cost-effective, but requires strict temperature control to preserve N-Boc groups.

-

Dissolve N-Boc-L-Proline (1.0 mmol) in anhydrous DCM (5 mL).

-

Add catalytic DMF (1 drop).

-

Cool to 0°C (Critical).

-

Add Oxalyl Chloride (1.2 eq) dropwise. Gas evolution (

, -

Stir at 0°C for 1 hour. Do not let warm to RT until ready to couple, as HCl buildup can cleave the Boc group.

-

Concentrate under reduced pressure (cold) to remove excess oxalyl chloride if necessary, or use directly if excess is scavenged later.

Protocol B: Parallel Amide Coupling (96-Well Format)

Reagents:

-

Amine Library (

) -

Pyrrolidine Acid Chloride Stock (from Protocol A)

-

Base: Polymer-supported Diisopropylethylamine (PS-DIPEA) or solution-phase DIPEA.

Steps:

-

Array Amines: Dispense 0.10 mmol of each diverse amine into a 2 mL deep-well polypropylene plate.

-

Base Addition: Add DIPEA (0.25 mmol, 2.5 eq) to each well.

-

Expert Tip: Use PS-DIPEA (resin) to eliminate the need for liquid base removal later.

-

-

Electrophile Addition: Add the Pyrrolidine Acid Chloride solution (0.15 mmol, 1.5 eq) to each well.

-

Note: Using excess acid chloride ensures the variable amine is fully consumed.

-

-

Reaction: Seal the block and shake at RT for 4–12 hours.

-

Monitoring: Check 3 random wells via TLC or LC-MS.

Protocol C: Purification via Scavenging

Objective: Remove excess Pyrrolidine Acid Chloride and generated HCl salts.

Reagent: PS-Trisamine (Tris(2-aminoethyl)amine polymer-bound). Typical loading: 3.0–4.0 mmol/g.

Steps:

-

Calculate excess acid chloride: 0.05 mmol theoretical excess per well.

-

Resin Addition: Add PS-Trisamine resin (3–5 equivalents relative to the excess acid chloride).

-

Calculation:

capacity needed. -

Mass:

of resin per well.

-

-

Incubation: Shake vigorously for 2–4 hours.

-

Filtration: Filter the reaction mixture through a frit (using a vacuum manifold) into a receiving plate.

-

Wash: Wash the resin with DCM (

) to recover all product. -

Concentration: Evaporate solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.

Scavenging Mechanism Visualization

Understanding the chemical fate of impurities is vital for troubleshooting.

Figure 2: The chemical mechanism of impurity removal using PS-Trisamine.

Data Analysis & Comparison

The following table contrasts the Acid Chloride method against standard HATU coupling for pyrrolidine synthesis.

| Feature | Acid Chloride Method | HATU/DIPEA Method |

| Reactivity | Very High (Couples to anilines) | High |

| Steric Tolerance | Excellent (Critical for Proline) | Good |

| Purification | Filtration (Scavenger Resin) | Extraction or HPLC often required |

| Byproducts | HCl (Gas/Salt) | Urea, HOAt (Difficult to remove) |

| Cost | Low (Oxalyl Chloride) | High (HATU is expensive) |

| Atom Economy | High | Low (Large mass of coupling agent) |

Troubleshooting & Expert Insights

Racemization

Pyrrolidine-2-carboxylic acid (Proline) derivatives are prone to racemization at the alpha-carbon via oxazolone formation when activated.

-

Risk Factor: High pH (excess base) and high temperature.

-

Solution: Use Ghosez’s reagent (neutral conditions). If using oxalyl chloride, keep the reaction at 0°C and use a non-nucleophilic base like 2,4,6-Collidine instead of Et3N.

N-Boc Stability

-

Issue: HCl generated during acid chloride formation can cleave the N-Boc group.

-

Solution: When using Oxalyl Chloride, add Pyridine (1.0 eq) to the reaction during the acid chloride formation step to buffer the HCl immediately as pyridinium hydrochloride.

Incomplete Scavenging

-

Issue: Product contains residual acid chloride (hydrolyzed to acid) or impurities.

-

Solution: Add a small amount of PS-Isocyanate resin along with PS-Trisamine. This "cocktail" scavenges both electrophiles (acid chlorides) and nucleophiles (excess amines if any), ensuring high purity.

References

-

Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Powerful Reagent for the Conversion of Acids to Acid Chlorides under Neutral Conditions." Organic Syntheses, 1979 , 59, 26.

-

Carpino, L. A., et al. "Acid Chlorides and Fluorides in Peptide Synthesis." Accounts of Chemical Research, 1996 , 29, 268.

-

Marsh, I. R., et al. "High-Throughput Synthesis of Amides using Polymer-Supported Reagents." Journal of Organic Chemistry, 1996 , 61, 8196.

-

Parlow, J. J., et al. "Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of a Library of Aminothiazoles." Journal of Combinatorial Chemistry, 1999 , 1, 107.

Sources

- 1. growingscience.com [growingscience.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Section 1: Understanding the Challenge: The Inherent Reactivity of Acyl Chlorides

<_ _> Technical Support Center: Preventing Hydrolysis of 5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth technical and practical advice to prevent the hydrolysis of this highly reactive acyl chloride, ensuring the success and reproducibility of your experiments. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you navigate the challenges of working with moisture-sensitive reagents.

This compound is a valuable building block, but its utility is intrinsically linked to the high electrophilicity of the acyl chloride functional group. This reactivity makes it an excellent acylating agent but also renders it extremely susceptible to hydrolysis. Even trace amounts of water can lead to the formation of the corresponding, and often unreactive, 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid, compromising reaction yields and purity.

The mechanism is a classic nucleophilic acyl substitution.[1][2] Water, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is typically the rate-determining step. The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to yield the carboxylic acid and hydrochloric acid.[1][2]

Caption: Hydrolysis mechanism of an acyl chloride.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered when working with this compound.

Question: My reaction yield is significantly lower than expected, and I've isolated a large amount of 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid. What happened?

Answer: This is a definitive sign of premature hydrolysis. The acyl chloride has reacted with water instead of your intended nucleophile. The source of this water contamination must be identified and eliminated. Consider these potential sources:

-

Atmospheric Moisture: Was the reaction open to the air? Acyl chlorides can react with humidity.

-

Wet Solvents: Were anhydrous-grade solvents used? Were they stored properly over molecular sieves?

-

Contaminated Reagents: Is your nucleophile (e.g., an amine or alcohol) hygroscopic? Was it dried before use?

-

Improperly Dried Glassware: Glass surfaces readily adsorb a film of water.[3][4] Glassware must be rigorously dried immediately before use.

Question: How can I confirm that my starting material, this compound, has not hydrolyzed during storage?

Answer: Before starting a reaction, it is prudent to check the integrity of your acyl chloride, especially if the container has been opened previously.

-

FTIR Spectroscopy: This is a quick and effective method. Look for a sharp, strong carbonyl (C=O) stretch for the acyl chloride around 1800 cm⁻¹. The presence of a broad absorption band around 2500-3300 cm⁻¹ (O-H stretch) and a carbonyl peak shifted to ~1700-1725 cm⁻¹ indicates the presence of the hydrolyzed carboxylic acid.

-

¹H NMR Spectroscopy: Dissolve a small sample in a dry, deuterated solvent (e.g., CDCl₃). The carboxylic acid will have a characteristic broad singlet for the acidic proton, typically far downfield (>10 ppm).

Question: I'm reacting the acyl chloride with an amine, but the reaction is sluggish, and I'm still getting the hydrolyzed product. Why?

Answer: This suggests a competition reaction where water is a more effective nucleophile than your amine under the current conditions.

-

Check for Amine Hydrochloride: If your amine was stored as a hydrochloride salt, it must be neutralized (freed-based) and thoroughly dried before use.

-

Solvent Polarity: Ensure the solvent is appropriate for your reaction. While polar aprotic solvents are often used, ensure they are rigorously dried.

-

Temperature Control: Some reactions are best started at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and favor the intended nucleophile over trace water.[5]

Section 3: Core Protocols for Prevention: Ensuring Anhydrous Conditions

Preventing hydrolysis requires a systematic approach to exclude water from every component of your reaction.[4][6][7]

Storage and Handling

-

Storage: Always store this compound in a tightly sealed container, preferably under an inert gas like nitrogen or argon.[8] Store the container inside a desiccator containing a drying agent (e.g., Drierite or phosphorus pentoxide).

-

Handling: Whenever possible, handle the compound in a glovebox or glovebag with a dry, inert atmosphere.[3][9] If a glovebox is unavailable, weigh and transfer the solid quickly. Minimize the time the container is open to the atmosphere.

Solvent and Reagent Preparation

The use of truly anhydrous solvents is non-negotiable.

| Solvent | Drying Method | Max Recommended H₂O Content (ppm) |

| Dichloromethane (DCM) | Distillation from CaH₂ | < 30 |

| Tetrahydrofuran (THF) | Distillation from Na/benzophenone | < 20 |

| Acetonitrile | Distillation from CaH₂ | < 30 |

| Toluene | Distillation from Na | < 30 |

Protocol for Preparing an Anhydrous Solvent (e.g., THF):

-

Pre-drying: Add sodium wire or chunks to a flask of THF and stir under an inert atmosphere until the metal surface remains shiny.

-

Indicator: Add a small amount of benzophenone. The solution will turn a deep blue or purple when the solvent is anhydrous.

-

Distillation: Distill the solvent under a positive pressure of nitrogen or argon directly into the reaction flask or a storage flask containing activated molecular sieves (3Å or 4Å).

Reaction Setup and Execution

A proper anhydrous reaction setup is your primary defense against atmospheric moisture.

Protocol for Anhydrous Reaction Setup:

-

Glassware Preparation: All glassware must be rigorously dried. Either oven-dry all glassware at >120°C for at least 4 hours and assemble while hot, or flame-dry the assembled apparatus under vacuum.[3][10] Allow the glassware to cool to room temperature under a stream of inert gas.

-

Inert Atmosphere: Assemble the reaction flask with a condenser (if heating), an addition funnel, and a magnetic stir bar. Seal all joints with high-vacuum grease. Fit the top of the condenser/apparatus with a gas inlet adapter connected to a nitrogen or argon line and a bubbler, or simply a balloon filled with the inert gas.

-

Flushing: Flush the entire system with the inert gas for several minutes to displace all the air.

-

Reagent Addition: Add dry solvents and liquid reagents via syringe through a rubber septum.[3] Add solid reagents quickly by briefly removing a stopper under a positive flow of inert gas.

-

Execution: Maintain a slight positive pressure of the inert gas throughout the entire reaction, including workup if the product is also sensitive.

Caption: A standard anhydrous reaction setup.

Section 4: Quality Control: Analytical Methods for Detecting Hydrolysis

Regularly checking for the presence of the hydrolyzed byproduct is crucial for process control and troubleshooting.

| Analytical Method | This compound | Hydrolyzed Product (Carboxylic Acid) |

| FTIR (cm⁻¹) | ~1800 (C=O, sharp, strong) | ~1710 (C=O, strong), 2500-3300 (O-H, broad) |

| ¹H NMR (ppm) | Protons alpha to C=O are characteristic | Appearance of a broad singlet >10 ppm (COOH) |

| ¹³C NMR (ppm) | Carbonyl carbon at ~160-180 ppm | Similar shift for C=O, but distinct from acyl chloride |

| LC-MS | Will show the mass of the parent compound. | Will show the mass of the carboxylic acid (M-Cl+OH). |

Section 5: Frequently Asked Questions (FAQs)

-

What is the shelf-life of this compound? Under ideal conditions (unopened, sealed under inert gas, stored in a desiccator), the compound should be stable for months to years. However, once opened, its shelf-life decreases significantly with each exposure to the atmosphere.

-

Can I use a scavenger base to mitigate the effects of minor moisture contamination? While a non-nucleophilic base (e.g., triethylamine or pyridine) is often added to reactions to neutralize the HCl byproduct, it will not prevent hydrolysis. The acyl chloride will react with water much faster than the base can scavenge the water. The primary strategy must always be prevention.

-

Are there any less moisture-sensitive alternatives for this acylation? If hydrolysis is an insurmountable issue, consider converting the carboxylic acid to a different activated species. For example, using coupling reagents like EDC/HOBt or HATU to form an active ester in situ can be an effective strategy for creating amide bonds under less stringently anhydrous conditions.

References

-

Anhydrous conditions Definition - Organic Chemistry II Key Term | Fiveable. (2025, September 15). Retrieved from [Link]

-

Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

-

Why do some organic reactions need anhydrous conditions? - TutorChase. Retrieved from [Link]

-

Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Retrieved from [Link]

-

Water Sensitive Reactions - Utah Tech University. Retrieved from [Link]

-

Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]

-

Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl. Retrieved from [Link]

-

Preparing Anhydrous Reagents and Equipment - Moodle@Units. Retrieved from [Link]

-

Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Retrieved from [Link]

-

Hazardous Substance Fact Sheet - New Jersey Department of Health. Retrieved from [Link]

-

Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

Spectroscopic Analysis of Acyl Chlorides - University of Calgary. Retrieved from [Link]

-

Anhydrous Conditions - Sciencemadness Discussion Board. (2021, May 17). Retrieved from [Link]

-

Acyl chlorides stability - Sciencemadness Discussion Board. (2020, October 26). Retrieved from [Link]

-

Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. (2019, January 15). Retrieved from [Link]

-

Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - MDPI. Retrieved from [Link]

-

A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. (2025, June 23). Retrieved from [Link]

-

Acyl Chlorides - formation and hydrolysis mechanism - YouTube. (2025, March 16). Retrieved from [Link]

-

Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening - RSC Publishing. Retrieved from [Link]

-

Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps. (2025, December 12). Retrieved from [Link]

-

Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening - ResearchGate. (2026, January 16). Retrieved from [Link]

-

Carbohydrate - Glycoside formation hydrolysis (video) - Khan Academy. Retrieved from [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. m.youtube.com [m.youtube.com]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. moodle2.units.it [moodle2.units.it]

- 5. labproinc.com [labproinc.com]

- 6. fiveable.me [fiveable.me]

- 7. tutorchase.com [tutorchase.com]

- 8. wcu.edu [wcu.edu]

- 9. molan.wdfiles.com [molan.wdfiles.com]

- 10. sciencemadness.org [sciencemadness.org]

Technical Support Center: 5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride

A Guide to Storage, Handling, and Stability Assessment

Disclaimer: Specific long-term stability data for 5-Oxo-1-phenylpyrrolidine-3-carbonyl chloride is not extensively documented in publicly available literature. The following guide is based on the fundamental principles of acyl chloride chemistry and best practices for handling highly reactive chemical intermediates.[1][2][3] It is intended to provide researchers, scientists, and drug development professionals with a robust framework for the safe storage, handling, and purity assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway for this compound, like all acyl chlorides, is hydrolysis.[2][4][5] The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes it highly susceptible to nucleophilic attack by water. The reaction results in the formation of the corresponding carboxylic acid (5-Oxo-1-phenylpyrrolidine-3-carboxylic acid) and hydrogen chloride (HCl) gas.[1][4] This reaction is often rapid and can be catalyzed by trace amounts of moisture in the air or on glassware.

Q2: What are the visible signs of decomposition?

A2: There are two primary indicators that your sample of this compound may have degraded:

-

Fuming: When the container is opened, you may observe white or colorless fumes. This is the hydrogen chloride (HCl) gas produced during hydrolysis reacting with atmospheric moisture.[1]

-

Formation of a Solid Precipitate: The hydrolysis product, 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid, is a solid. If your acyl chloride, which is typically a liquid or low-melting solid, appears cloudy or contains a significant amount of solid precipitate, it is a strong indication of hydrolysis.

Q3: What are the ideal storage conditions for long-term stability?

A3: To maximize the shelf-life of this compound, it is crucial to minimize its exposure to moisture and heat. The following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C or below (in a freezer). | Low temperatures slow down the rate of decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | An inert atmosphere displaces moisture-containing air from the container.[6] |

| Container | Use a tightly sealed, amber glass bottle with a PTFE-lined cap. | Prevents moisture ingress and protects from light, which can potentially catalyze degradation. |

| Desiccation | Store the sealed container within a desiccator containing a suitable desiccant (e.g., silica gel or molecular sieves).[7][8] | Provides an additional layer of protection against ambient moisture. |

Q4: How should I handle this compound during an experiment to prevent degradation?

A4: Proper handling is critical to prevent the introduction of moisture and ensure the success of your reaction.

-

Work in a Dry Environment: Whenever possible, handle the compound in a glove box with an inert atmosphere. If a glove box is not available, work quickly and efficiently in a well-ventilated fume hood on a dry day.

-

Use Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under a stream of inert gas before use. Use anhydrous solvents for all reactions.

-

Inert Gas Blanket: When transferring the compound, use a positive pressure of nitrogen or argon to protect it from atmospheric moisture.

Troubleshooting Guide

| Issue | Potential Cause Related to Stability | Recommended Action |

| Low or no yield of the desired product (e.g., an amide or ester). | The this compound has hydrolyzed to the less reactive carboxylic acid. | Assess the purity of the starting material using the protocol below. If significant degradation has occurred, it is recommended to use a fresh batch or purify the existing material. |

| Formation of unexpected byproducts. | The presence of 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid in your starting material can lead to side reactions. For example, in an amidation reaction, the carboxylic acid may not react under the same conditions as the acyl chloride. | Characterize the byproducts to confirm their identity. This can provide clues about the purity of your starting material. |

| Inconsistent reaction outcomes between different batches of the acyl chloride. | Different batches may have varying levels of purity due to degradation during storage. | Always assess the purity of a new batch of this compound before use, especially if it has been stored for an extended period. |

Visualizing the Primary Decomposition Pathway

The primary mode of degradation for this compound is hydrolysis. The following diagram illustrates this process.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. savemyexams.com [savemyexams.com]

- 5. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. Top 6 Desiccant Types to Prevent Moisture Damage - Lab Supply Network [laboratory-supply.net]

- 8. Best Desiccants for Pharmaceutical Storage l Moisture Control [humipak.com.my]

Technical Support Center: Precision Functionalization of 5-Oxo-1-Phenylpyrrolidine

Welcome to the Advanced Synthesis Support Module. Subject: 5-Oxo-1-phenylpyrrolidine (1-Phenyl-2-pyrrolidinone) Context: Minimizing side reactions during C-H functionalization and lithiation.

Executive Summary: The Scaffold Challenge

The 5-oxo-1-phenylpyrrolidine scaffold (chemically equivalent to 1-phenyl-2-pyrrolidinone ) presents a unique "Tri-Zone" reactivity profile that often leads to experimental failure if not strictly controlled.

As a researcher, you are likely facing competition between three reactive sites:

-

Zone A (C4 -

to Carbonyl): The thermodynamic sink for enolization (pKa ~26-28). -

Zone B (C2 -

to Nitrogen): The site of oxidative C-H activation (Shono-type or transition-metal catalyzed). -

Zone C (Ortho-Phenyl): A site susceptible to Directed ortho-Metalation (DoM), driven by the amide directing group.

This guide provides self-validating protocols to isolate reactivity at Zone A (the most common target for racetam synthesis) while suppressing Zones B and C, and preventing catastrophic ring opening.

Module 1: Visualizing the Reactivity Landscape

Before troubleshooting, verify your target relative to the competing pathways below.

Figure 1: Reactivity Map detailing the three competitive zones. Green indicates the primary pathway for alkylation; Red/Black indicate common failure modes.

Module 2: Troubleshooting C4-Functionalization (Enolate Chemistry)

Objective: Mono-alkylation at the position

Q1: I am observing significant amounts of linear keto-amide byproducts. What is happening?

Diagnosis: You are likely using a nucleophilic base (e.g., n-BuLi) which is attacking the carbonyl carbon (C5) instead of deprotonating the C4 position. This leads to ring opening.[1]

Corrective Protocol:

-

Switch to Non-Nucleophilic Bases: Replace n-BuLi with LDA (Lithium Diisopropylamide) or LiHMDS . The steric bulk of the isopropyl/silyl groups prevents attack on the carbonyl while retaining sufficient basicity to deprotonate C4.

-

Temperature Discipline: Maintain the reaction at -78°C .

-

Self-Validating Step: Quench a small aliquot with D₂O at -78°C and run NMR. You should see >95% deuterium incorporation at C4 with intact ring structure. If the ring is open, the base is too nucleophilic or the temperature is too high.

Q2: I am getting a mixture of mono- and di-alkylated products. How do I stop at mono-substitution?

Diagnosis: The pKa of the mono-alkylated product is similar to the starting material. As the reaction progresses, the remaining base deprotonates the product, leading to di-alkylation (the "Poly-alkylation Cascade").

Corrective Protocol:

-

The "Inverse Addition" Technique: Do not add the electrophile to the enolate. Instead, generate the enolate (LDA, -78°C, 30 min), then cannulate the enolate slowly into a solution of the electrophile (in excess, e.g., 1.5–2.0 equiv).

-

Why: This ensures the enolate is always in the presence of excess electrophile, reacting immediately before it can exchange a proton with a product molecule.

-

-

Solvent Additives: Add HMPA or DMPU (2-3 equiv) during enolization. This breaks up lithium aggregates, increasing the reactivity of the enolate toward the electrophile, making the alkylation rate faster than the proton transfer rate.

Module 3: Troubleshooting Aromatic vs. Aliphatic Selectivity

Objective: Prevent functionalization of the phenyl ring (Zone C). Primary Failure Mode: Ortho-lithiation via the Directed Metalation Group (DMG) effect.

Q3: My electrophile is attaching to the phenyl ring (ortho-position) instead of the pyrrolidine ring. Why?

Diagnosis: The amide nitrogen and carbonyl oxygen can coordinate lithium, directing the base to the ortho-proton of the phenyl ring. This is known as Directed ortho-Metalation (DoM). This pathway becomes competitive at higher temperatures (>-40°C) or with thermodynamic bases.

Comparison of Conditions:

| Parameter | Favors C4-Enolization (Desired) | Favors Ortho-Lithiation (Side Rxn) |

| Base | LDA, LiHMDS (Bulky) | n-BuLi, t-BuLi (Aggregates) |

| Temperature | -78°C (Kinetic Control) | 0°C to Room Temp (Thermodynamic) |

| Solvent | THF (Polar) | Ether/Hexane (Non-polar) |

| Duration | Short (< 1 hour) | Long (> 3 hours) |

Corrective Protocol:

-

Kinetic Control: Restrict lithiation time to 30–45 minutes at -78°C. DoM is generally slower than enolization.

-

Block the Ortho-Positions: If your design permits, substituents at the ortho-positions of the phenyl ring (e.g., 2,6-dimethylphenyl) will physically block this side reaction.

Module 4: Transition Metal Catalysis (C-H Activation)

Objective: C2-Arylation (Alpha to Nitrogen) or preventing catalyst poisoning.

Q4: The Pd-catalyzed arylation is stalling (low conversion). Is the lactam poisoning the catalyst?

Diagnosis: Yes. The amide oxygen is a competent ligand for Pd(II), potentially forming stable, unreactive complexes (off-cycle species).

Corrective Protocol:

-

Use a Stronger Ligand: Employ phosphine ligands that bind Pd more strongly than the amide oxygen. XPhos or JohnPhos are recommended for sterically demanding C-H activation.

-

Carboxylate Assistance: Ensure the presence of a carboxylate base (e.g., Pivalic Acid or Cesium Pivalate ).

Experimental Workflow: Optimized Mono-Alkylation

Follow this specific sequence to minimize all listed side reactions.

Figure 2: Optimized workflow for C4-alkylation minimizing ring opening and ortho-lithiation.

References

-

Sezen, B., & Sames, D. (2005).[9] Selective and catalytic arylation of N-phenylpyrrolidine: sp3 C-H bond functionalization in the absence of a directing group.[9] Journal of the American Chemical Society, 127(15), 5284–5285.[9] Link

- Meyers, A. I., et al. (1998). Nucleophilic Addition-Protonation of Lactams. Journal of Organic Chemistry.

- Dieter, R. K. (1999). Reaction of N-Acyliminium Ions and Related Intermediates. Tetrahedron. (Mechanisms of ring opening).

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (General principles of enolate regioselectivity and solvent effects).

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 5-oxo-1-phenylpyrrolidine and all reagents (particularly Lithium alkyls) before use.

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00983E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective and catalytic arylation of N-phenylpyrrolidine: sp3 C-H bond functionalization in the absence of a directing group - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

IR Spectroscopy Guide: Characterization of Pyrrolidine Carbonyl Chlorides

Topic: IR Spectroscopy Characteristic Peaks for Pyrrolidine Carbonyl Chlorides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

1-Pyrrolidinecarbonyl chloride (CAS 1192-63-8) is a critical carbamoylating reagent used in the synthesis of urea derivatives, carbamates, and enzyme inhibitors.[1][2] Its infrared (IR) spectrum provides a definitive structural fingerprint that distinguishes it from its precursors (pyrrolidine), decomposition products (isocyanates/amines), and functional analogs (acid chlorides/amides).[1]

This guide delineates the specific vibrational modes of pyrrolidine carbonyl chlorides, establishing a validated spectral window for the carbonyl stretch (

The Spectral Fingerprint: Characteristic Peaks

The IR spectrum of 1-pyrrolidinecarbonyl chloride is dominated by the competition between the electron-withdrawing induction of the chlorine atom and the electron-donating resonance of the pyrrolidine nitrogen.

Table 1: Key Vibrational Modes for 1-Pyrrolidinecarbonyl Chloride[1][2]

| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |

| Carbonyl (C=O) | Stretching | 1720 – 1745 | Strong | Primary ID. Distinguishes from amides and acid chlorides.[2] |

| C-N (Ring) | Stretching | 1380 – 1420 | Medium | Confirms tertiary amide-like linkage. |

| C-Cl | Stretching | 600 – 800 | Medium/Weak | Fingerprint region confirmation of acyl chloride. |

| C-H (Ring) | Stretching ( | 2850 – 2980 | Medium | Typical cyclic alkane stretches; look for absence of N-H. |

Mechanistic Insight: Why 1735 cm⁻¹?

The carbonyl frequency is a direct readout of the

-

Inductive Effect (+I): The electronegative Chlorine pulls density, shortening the

bond and raising the frequency (towards 1800 cm⁻¹). -

Resonance Effect (-R): The Nitrogen lone pair donates into the carbonyl, lengthening the bond and lowering the frequency (towards 1650 cm⁻¹).

In carbamoyl chlorides, these forces partially cancel, placing the peak in the "hybrid" region of 1720–1745 cm⁻¹ .[1][2] This is significantly lower than aliphatic acid chlorides (

Comparative Analysis: Analogs and Impurities

Distinguishing 1-pyrrolidinecarbonyl chloride from closely related structures is vital for monitoring reaction progress.[2]

Table 2: Comparative Shift Analysis

| Compound Class | Structure | C=O[3][4][5][6][7][8][9] Frequency (cm⁻¹) | Key Spectral Difference |

| Pyrrolidine Carbonyl Chloride | 5-membered ring-N-COCl | 1720 – 1745 | Sharp, distinct peak.[1][2] |

| Diethylcarbamoyl Chloride | Acyclic | ~1715 – 1730 | Slightly lower due to free rotation/sterics. |

| Piperidine Carbonyl Chloride | 6-membered ring-N-COCl | ~1720 – 1735 | Very similar; differentiation requires fingerprint region.[2] |

| Acid Chlorides | 1790 – 1815 | Significantly higher frequency. | |

| Amides / Ureas | 1630 – 1690 | Significantly lower; often broader. | |

| Isocyanates | 2250 – 2270 | Very strong, sharp peak (decomposition product). |

Diagram 1: Electronic Effects on Carbonyl Frequency

The following diagram visualizes the competing electronic effects that determine the unique position of the carbamoyl chloride peak.

Caption: The "Push-Pull" mechanism: Nitrogen resonance lowers the frequency while Chlorine induction raises it, stabilizing the peak at ~1735 cm⁻¹.[1][2]

Experimental Protocol: Synthesis & Analysis

Objective: Synthesize 1-pyrrolidinecarbonyl chloride and validate purity via IR. Safety: Work in a fume hood. Carbamoyl chlorides are lachrymators and potential carcinogens.

Workflow

-

Reagents: Triphosgene (solid source of phosgene, safer handling), Pyrrolidine, Triethylamine (base), Dichloromethane (DCM).[1][2]

-

Reaction:

-

Dissolve Triphosgene (0.34 eq) in dry DCM at 0°C.

-

Add Pyrrolidine (1.0 eq) and Triethylamine (1.1 eq) dropwise.

-

Stir 2 hours at RT.

-

-

Workup: Wash with cold 1N HCl (removes unreacted amine), then brine. Dry over

.[10] -

Analysis: Evaporate solvent to obtain the oil.

IR Sampling Protocol (Self-Validating)

-

Technique: ATR (Attenuated Total Reflectance) is preferred for the neat oil.

-

Baseline Check: Ensure background is clear of atmospheric

(2350 cm⁻¹) and -

Validation Steps:

-

Check 3300-3500 cm⁻¹: Must be flat . Presence of a broad peak indicates moisture (hydrolysis to acid) or unreacted amine (

). -

Check 1720-1745 cm⁻¹: Must be the dominant carbonyl peak.

-

Check 1600-1690 cm⁻¹: Significant peaks here indicate urea formation (impurity).

-

Diagram 2: QC Decision Tree

Use this workflow to interpret the IR spectrum during synthesis.

Caption: Decision logic for validating pyrrolidine carbonyl chloride purity via IR spectroscopy.

Troubleshooting Common Issues

Scenario 1: Peak shift to 1690-1700 cm⁻¹

-

Cause: Hydrolysis. The chloride has reacted with moisture to form Pyrrolidine-1-carboxylic acid, which is unstable and may decarboxylate, or exist in equilibrium.[1][2]

-

Solution: Redistill the product or dry the solution more rigorously.

Scenario 2: Appearance of a peak at 2270 cm⁻¹

-

Cause: Thermal decomposition. At high temperatures (e.g., during distillation), carbamoyl chlorides can eliminate to form isocyanates if the structure allows (less common for cyclic secondary amines like pyrrolidine, but possible ring opening/degradation).[1][2]

-

Note: For pyrrolidine, isocyanate formation implies ring cleavage, which is energetically difficult.[1][2] This peak is more common in acyclic analogs.

Scenario 3: Doublet in Carbonyl Region

-

Cause: Fermi resonance or Rotamers.

-

Analysis: Carbamoyl chlorides often show a shoulder or split peak due to restricted rotation around the N-CO bond, creating distinct conformers.[2] This is normal and not necessarily an impurity if both peaks are within the 1720-1750 range.

References

-

National Institutes of Health (PubChem). 1-Pyrrolidinecarbonyl chloride (CID 70937) - IR Spectra Data. Available at: [Link][1]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Comparison of Acid Chlorides vs Amides frequencies. Available at: [Link]

-

Thieme Connect. Product Class 3: Carbonic Acid Halides (Phosgene Derivatives). Detailed synthesis and spectral characterization of carbamoyl chlorides. Available at: [Link][1]

Sources

- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 1-Pyrrolidinecarbonyl chloride | C5H8ClNO | CID 70937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

- 8. datapdf.com [datapdf.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Comparative Guide: 5-Oxo-1-phenylpyrrolidine-3-carbonyl Chloride vs. Mixed Anhydride Activation

Topic: Comparative Guide: Reactivity of 5-Oxo-1-phenylpyrrolidine-3-carbonyl Chloride vs. Mixed Anhydride Activation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of pharmacologically active pyrrolidinone derivatives—specifically those based on the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold—the choice of carboxyl activation is a critical determinant of yield, purity, and scalability. This guide compares two primary activation pathways: the Acid Chloride method (via thionyl chloride or oxalyl chloride) and the Mixed Anhydride method (via alkyl chloroformates).

While the acid chloride route offers superior kinetic driving force for sterically hindered amines, the mixed anhydride method provides a milder, chemo-selective alternative essential when acid-sensitive functionalities are present. This analysis synthesizes experimental data and mechanistic insights to guide process selection.[1]

Mechanistic Analysis & Reactivity Profile

The Substrate: 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid

This scaffold is a

-

Structural Stability: The lactam ring (C5 carbonyl) is generally stable under standard activation conditions, but the N-phenyl group reduces the nucleophilicity of the lactam nitrogen, minimizing self-reaction.

-

Chirality: If the C3 center is chiral, activation via acid chloride carries a higher risk of racemization (via ketene intermediates or enolization) compared to the mixed anhydride method.

Method A: Acid Chloride Activation

Reagent: Thionyl Chloride (

-

Pros: Rapid reaction rates; drives coupling with unreactive/hindered amines; excess reagent is volatile (easy removal).

-

Cons: Generates HCl/acidic byproducts; requires anhydrous conditions; potential for racemization at C3.

Method B: Mixed Anhydride Activation

Reagent: Isobutyl Chloroformate (IBCF) or Ethyl Chloroformate + Tertiary Base (NMM/TEA). Mechanism: Formation of a carboxylic-carbonic anhydride intermediate. Reactivity: The intermediate possesses two electrophilic carbonyls. Regioselectivity is governed by sterics and electronics; nucleophilic attack generally occurs at the more electrophilic acyl carbon (the pyrrolidine carbonyl) rather than the carbonate carbonyl.

-

Pros: Mild conditions (typically

); no generation of strong acid (HCl); reduced racemization risk. -

Cons: Risk of "wrong-way" opening (forming urethane byproducts); strictly temperature-controlled; intermediate is unstable above

.

Performance Comparison Matrix

| Feature | Acid Chloride Method | Mixed Anhydride Method |

| Reactivity | High (Kinetic control) | Moderate (Thermodynamic/Kinetic balance) |

| Byproducts | HCl, | |

| Racemization Risk | Moderate to High (via enolization) | Low (if maintained |

| Moisture Sensitivity | High (Hydrolyzes back to acid) | High (Hydrolyzes anhydride) |

| Purification | Often requires recrystallization or chromatography | Often simple aqueous workup (if urethane free) |

| Scalability | Excellent (Reagents are cheap/volatile) | Good (Requires precise temp control) |

| Recommended For | Hindered amines, achiral substrates, stable scaffolds | Chiral substrates, acid-sensitive groups |

Experimental Protocols

Protocol A: Synthesis via Acid Chloride

This protocol utilizes thionyl chloride for robust conversion.

Materials:

-

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (1.0 eq)

-

Thionyl chloride (1.5 - 2.0 eq)

-

Solvent: Toluene or DCM (Anhydrous)

-

Catalyst: DMF (1-2 drops)

Workflow:

-

Suspension: Suspend the carboxylic acid in anhydrous toluene under

atmosphere. -

Activation: Add thionyl chloride dropwise at room temperature. Add DMF catalyst.

-

Reflux: Heat to mild reflux (

) for 2–3 hours.-

Self-Validation: Monitor gas evolution (

). Reaction is complete when gas evolution ceases and the solid dissolves completely.

-

-

Isolation: Concentrate in vacuo to remove excess

and toluene. The residue is the crude This compound . -

Coupling: Dissolve the crude acid chloride in DCM. Add the amine (1.1 eq) and TEA (1.5 eq) at

. Stir for 1–2 hours.

Protocol B: Synthesis via Mixed Anhydride

This protocol utilizes Isobutyl Chloroformate (IBCF) for mild activation.

Materials:

-

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (1.0 eq)

-

Isobutyl Chloroformate (1.05 eq)

-

N-Methylmorpholine (NMM) (1.05 eq)

-

Solvent: THF or DCM (Anhydrous)

Workflow:

-

Solubilization: Dissolve the carboxylic acid and NMM in anhydrous THF under

. -

Cooling (Critical): Cool the solution to

to -

Activation: Add IBCF dropwise, maintaining temperature below

.-

Self-Validation: Formation of a white precipitate (NMM

HCl) indicates successful anhydride formation. Stir for 15–20 mins.

-

-

Coupling: Add the amine (pre-dissolved in THF) dropwise.

-

Warm-up: Allow the reaction to warm to room temperature over 2 hours.

evolution will occur.

Visualizing the Workflows

The following diagram illustrates the decision logic and reaction pathways for both methods.

Caption: Decision matrix and synthetic pathways for activating 5-oxo-1-phenylpyrrolidine-3-carboxylic acid.

Critical Troubleshooting & Insights

1. Controlling Urethane Formation (Mixed Anhydride)

A common failure mode in the mixed anhydride method is the nucleophilic attack on the carbonate carbonyl instead of the acyl carbonyl, leading to a urethane byproduct.

-

Solution: Ensure the temperature remains below

during activation. Use Isobutyl Chloroformate rather than Ethyl Chloroformate, as the isobutyl group provides steric bulk that directs the amine to the correct carbonyl [1].

2. Handling the Acid Chloride

The this compound is relatively stable but will hydrolyze upon exposure to atmospheric moisture.

-

Insight: If the acid chloride is a solid (often true for this scaffold), it can be isolated and stored under inert gas. However, in situ generation (Protocol A) is preferred to maintain maximum reactivity.

3. Solvent Effects[][3]

-

For Acid Chloride: Toluene is ideal for the generation step (high boiling point, forms azeotrope with thionyl chloride). DCM is better for the coupling step (solubility).

-

For Mixed Anhydride: THF is preferred. DMF can be used if the acid is insoluble, but it may accelerate racemization.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

BenchChem. (2025).[1] A Comparative Guide to Amide Synthesis: The Pre-eminence of Acid Chlorides. BenchChem Technical Guides. Link

-

ChemicalBook. (2024).[4] 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid Properties and Synthesis. Link

-

MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Molecules. Link

Sources

A Comparative Guide to TLC Visualization Methods for Pyrrolidine Acid Chlorides

For researchers, synthetic chemists, and professionals in drug development, the efficient monitoring of reactions involving pyrrolidine acid chlorides is paramount. These bifunctional molecules, containing both a secondary amine and a reactive acid chloride, present unique challenges for analysis by thin-layer chromatography (TLC). Their inherent reactivity, particularly the acid chloride moiety's susceptibility to hydrolysis on silica gel, and the frequent lack of a strong UV chromophore necessitate the use of chemical staining agents for visualization. This guide provides an in-depth, comparative analysis of three effective TLC visualization methods, offering experimental protocols, mechanistic insights, and practical considerations to aid in the selection of the most appropriate technique for your specific application.

The Challenge: Visualizing Pyrrolidine Acid Chlorides

Direct visualization of pyrrolidine acid chlorides on silica TLC plates is often problematic. The primary challenges include:

-

Lack of UV Chromophore: Many simple pyrrolidine acid chlorides do not possess a conjugated system that would allow for visualization under a standard 254 nm UV lamp.

-

Instability of the Acid Chloride: The acidic nature of silica gel can catalyze the hydrolysis of the acid chloride to the corresponding carboxylic acid, even with residual moisture present in the adsorbent or the mobile phase. This can lead to streaking, the appearance of multiple spots for a single compound, and an inaccurate representation of the reaction progress.

To address the instability issue, a common and highly recommended strategy is the in-situ derivatization of the acid chloride to a more stable analogue prior to or during the TLC analysis. A simple and effective method is to quench a small aliquot of the reaction mixture with an alcohol, such as methanol, to form the corresponding methyl ester. This stable derivative can then be reliably chromatographed.

This guide will focus on the visualization of the pyrrolidine moiety and the derivatized acid chloride functionality using three distinct chemical staining methods: Ninhydrin , Potassium Permanganate (KMnO₄) , and 4-(4-Nitrobenzyl)pyridine (NBP) .

Comparative Analysis of Visualization Methods

The choice of staining reagent depends on several factors, including the desired selectivity, sensitivity, and the other functional groups present in the molecule.

| Visualization Method | Target Functionality | Typical Observation | Sensitivity | Selectivity | Ease of Use |

| Ninhydrin | Secondary Amine (Pyrrolidine) | Yellow-Orange Spots | Moderate | High for amines | Moderate |

| Potassium Permanganate | Oxidizable Groups (General) | Yellow-Brown Spots on Purple | High | Low | Easy |

| 4-(4-Nitrobenzyl)pyridine | Acylating Agents (Acid Chloride) | Blue/Purple Spots on White | High | High for acylating agents | Moderate |

Method 1: Ninhydrin Stain for the Pyrrolidine Moiety

Ninhydrin is a classic visualization reagent for amino acids and amines. While it famously produces a deep purple color (Ruhemann's purple) with primary amines, its reaction with secondary amines, such as the pyrrolidine ring, yields a distinct yellow-orange iminium salt[1][2]. This makes it a highly specific method for confirming the presence of the pyrrolidine nucleus on the TLC plate.

Underlying Principle & Mechanism

Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the secondary amine of the pyrrolidine ring to form a Schiff base, which then rearranges to a stable, colored iminium salt[1]. Unlike with primary amines, the reaction does not proceed to the formation of Ruhemann's purple due to the absence of a second proton on the nitrogen atom.

Caption: Reaction of Ninhydrin with a Secondary Amine.

Experimental Protocol

Reagent Preparation:

-

Ninhydrin Staining Solution: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or n-butanol. For enhanced sensitivity, 3 mL of glacial acetic acid can be added.

Staining Procedure:

-

After developing and thoroughly drying the TLC plate, briefly dip it into the ninhydrin staining solution using forceps.

-

Allow the excess stain to drip off and then gently heat the plate with a heat gun until yellow-orange spots appear against a white or pale yellow background.

-

Circle the spots with a pencil immediately, as the color may fade over time.

Advantages:

-

High specificity for the pyrrolidine ring.

-

Provides a distinct color that is unlikely to be confused with other common stains.

Limitations:

-

Will not visualize the acid chloride or its ester derivative.

-

The color intensity can be weaker compared to the purple spots from primary amines.

Method 2: Potassium Permanganate (KMnO₄) Stain - The General Oxidizer

Potassium permanganate is a strong oxidizing agent and serves as a versatile, general-purpose stain for a wide range of organic compounds. It reacts with any functional group that is susceptible to oxidation, including amines, alcohols, alkenes, and aldehydes[3].

Underlying Principle & Mechanism

The permanganate ion (MnO₄⁻), which is intensely purple, is reduced by oxidizable organic compounds on the TLC plate to manganese dioxide (MnO₂), a brown precipitate. This results in the appearance of yellow-brown spots on a purple or pink background[3].

Caption: Visualization of an Acid Chloride using NBP.

Experimental Protocol

Reagent Preparation:

-

NBP Spray Reagent: Prepare a 2% (w/v) solution of 4-(4-nitrobenzyl)pyridine in acetone.

-

Amine Solution: A solution of tetraethylenepentamine in acetone (10% v/v) or an aqueous solution of ammonium carbonate can be used.

Staining Procedure:

-

After developing and drying the TLC plate, spray it evenly with the NBP spray reagent.

-

Heat the plate at approximately 110-130°C for 10-20 minutes.[4]

-

Allow the plate to cool to room temperature.

-

Spray the cooled plate with the amine solution.

-

Blue or purple spots will appear against a white background, indicating the presence of the acid chloride.[4]

Advantages:

-

High selectivity for acylating agents, allowing for specific detection of the acid chloride.

-

High sensitivity.

Limitations:

-

Requires a two-step staining process with a heating step.

-

The reagents are more specialized than those for the other methods.

Workflow for TLC Analysis of a Pyrrolidine Acid Chloride Reaction

The following workflow is recommended for the comprehensive TLC analysis of a reaction involving a pyrrolidine acid chloride.

Caption: Recommended Workflow for TLC Analysis.

Conclusion and Recommendations